molecular formula C20H13F3O7 B3645261 7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate

7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate

Cat. No.: B3645261
M. Wt: 422.3 g/mol
InChI Key: DRPSRMVKIGZCJA-UHFFFAOYSA-N
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Description

7-(Acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, a phenoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate typically involves multiple steps, starting from simpler precursor molecules. One common method involves the use of trifluoromethyl ketones as key intermediates . The reaction conditions often require the presence of catalysts and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

7-(Acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

[8-acetyloxy-4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3O7/c1-10(24)27-14-9-8-13-15(26)18(29-12-6-4-3-5-7-12)19(20(21,22)23)30-16(13)17(14)28-11(2)25/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPSRMVKIGZCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate
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7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate
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7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate
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7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate
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7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate
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7-(acetyloxy)-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate

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